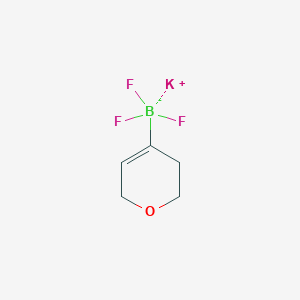

Potassium (3,6-dihydro-2H-pyran-4-yl)trifluoroborate

Description

Potassium (3,6-dihydro-2H-pyran-4-yl)trifluoroborate (C₅H₇BF₃KO, MW 190.013) is a potassium organotrifluoroborate salt characterized by a partially saturated pyranyl moiety. This compound is part of a broader class of organoboron reagents widely employed in Suzuki-Miyaura cross-coupling reactions due to their stability and versatility . Unlike tricoordinate boronic acids, tetracoordinate trifluoroborates resist oxidation and protodeboronation, making them suitable for multi-step synthetic workflows . The 3,6-dihydro-2H-pyran-4-yl group introduces a cyclic ether scaffold, which may enhance solubility in polar aprotic solvents and influence steric/electronic properties during coupling reactions .

Properties

IUPAC Name |

potassium;3,6-dihydro-2H-pyran-4-yl(trifluoro)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BF3O.K/c7-6(8,9)5-1-3-10-4-2-5;/h1H,2-4H2;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBONOTIHBKFMJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CCOCC1)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BF3KO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Traditional Organostannane Route (Historical Context)

- Early methods involved the use of organostannane intermediates (e.g., trimethyltin derivatives) reacted with trifluoroborane and potassium fluoride to yield potassium organotrifluoroborates.

- This approach formed a transient tetravalent boron intermediate stabilized as a potassium salt.

- However, the toxicity of organostannanes and instability of organodihaloboranes limited its practical use.

Modern Boronic Acid Conversion Method

- The current preferred method avoids toxic organostannanes.

- Boronic acids or their derivatives of the pyran moiety are treated with an aqueous mixture of potassium hydrogen fluoride (KHF2).

- This reaction converts boronic acids directly into potassium trifluoroborate salts under mild conditions.

- This method offers improved safety, stability, and ease of handling.

General Laboratory Procedure Example

- The reaction vessel (e.g., Schlenk flask) is dried under high vacuum and flushed with argon to maintain an inert atmosphere.

- 3,6-dihydro-2H-pyran derivative is dissolved in an appropriate solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).

- Potassium base (e.g., potassium fluoride or KHF2) is added slowly at low temperature (0 °C to room temperature).

- The mixture is stirred until complete conversion, monitored by thin-layer chromatography (TLC).

- The reaction mixture is then worked up by dilution with ethyl acetate, washing with saturated ammonium chloride and brine solutions, drying over sodium sulfate, and solvent evaporation.

- The crude product is purified by column chromatography or recrystallization to yield the potassium trifluoroborate as a white solid.

Comparative Data Table of Preparation Methods

| Aspect | Organostannane Route | Boronic Acid Conversion Method | Laboratory Procedure (Typical) |

|---|---|---|---|

| Starting Materials | Trimethyltin derivatives | Boronic acids or derivatives | 3,6-dihydro-2H-pyran derivatives |

| Boron Source | Trifluoroborane etherate | KHF2 aqueous mixture | Boron trifluoride sources |

| Potassium Source | Potassium fluoride (KF) | Potassium hydrogen fluoride (KHF2) | Potassium fluoride or KHF2 |

| Reaction Conditions | Reflux, inert atmosphere | Mild aqueous conditions, inert atmosphere | Stirring at 0 °C to room temperature, inert |

| Toxicity and Safety | High toxicity due to organostannanes | Safer, less toxic | Safer, standard organic synthesis precautions |

| Product Purity | Requires careful purification | High purity achievable | Purification by chromatography or recrystallization |

| Stability of Product | Stable potassium trifluoroborate salts | Stable potassium trifluoroborate salts | Stable white solid product |

Research Findings and Notes

- Potassium trifluoroborate derivatives exhibit high thermal stability and water solubility without hygroscopicity, making them practical for synthetic applications.

- The trifluoroborate group acts as an excellent leaving group in palladium-catalyzed cross-coupling reactions, enhancing the compound's utility in forming carbon-carbon bonds.

- The preparation methods have evolved to prioritize safety and environmental considerations by replacing toxic organostannane reagents with boronic acid precursors and KHF2 salts.

- The compound is commercially available with high purity (~97%) and is stored under inert atmosphere at low temperatures (2-8 °C) to maintain stability.

Chemical Reactions Analysis

Types of Reactions

Potassium (3,6-dihydro-2H-pyran-4-yl)trifluoroborate undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form boronic acids or reduction to form boranes.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols. The reaction is typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Suzuki-Miyaura Coupling: Palladium catalysts and bases like potassium carbonate are used. The reaction is performed in solvents such as toluene or ethanol.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are employed.

Major Products Formed

Substitution Reactions: The major products are substituted pyran derivatives.

Coupling Reactions: The products are biaryl compounds or other coupled products.

Oxidation and Reduction: The products include boronic acids or boranes.

Scientific Research Applications

Potassium (3,6-dihydro-2H-pyran-4-yl)trifluoroborate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex molecules.

Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.

Medicine: It is employed in the development of new drugs and therapeutic agents.

Industry: The compound is used in the production of agrochemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of Potassium (3,6-dihydro-2H-pyran-4-yl)trifluoroborate involves its ability to act as a boron source in various chemical reactions. The trifluoroborate group is highly reactive and can undergo transmetalation with palladium or other metal catalysts, facilitating the formation of carbon-carbon bonds. This reactivity is crucial in coupling reactions, where the compound serves as a key intermediate .

Comparison with Similar Compounds

Stability and Bench-Stability

- Potassium Pyrimidin-6-yl Trifluoroborate : Exhibits exceptional bench stability (>1 year without degradation), attributed to the aromatic pyrimidine ring and robust trifluoroborate handle .

- Potassium (2-Phenylacetyl)trifluoroborate : Acyltrifluoroborates are less stable than aryl counterparts due to susceptibility to rearrangement but can be stabilized by Lewis acids during reactions .

- Potassium (2,4-Dichlorophenyl)trifluoroborate : Electron-withdrawing chlorine substituents enhance stability against hydrolysis, with a melting point of 98–104°C .

- Target Compound : While specific stability data are unavailable, the dihydropyranyl group likely confers moderate stability, intermediate between aliphatic and aromatic trifluoroborates .

Reactivity in Suzuki-Miyaura Coupling

- Aryl Trifluoroborates (e.g., Pyrimidin-6-yl) : Efficient coupling partners under standard conditions (Pd catalysts, aqueous bases). The aromatic ring facilitates π-π interactions during transmetalation .

- Alkyl Trifluoroborates (e.g., Benzyl) : Require photochemical activation or specialized ligands (e.g., NiCl₂(dtbpy)) for C(sp³)–C(sp²) coupling .

- However, the ether oxygen could compete for coordination with Pd, necessitating optimized conditions .

Functional Group Compatibility

- Hydroxyethyl-Substituted Trifluoroborate (C₈H₉BF₃KO) : The hydroxyl group is compatible with cross-coupling but may require protection during multi-step synthesis .

- Morpholinylcarbonyl-Substituted Trifluoroborate : Polar substituents like morpholine enhance solubility in polar solvents but may complicate purification .

- Target Compound : The ether group in dihydropyran offers a balance of polarity and inertness, avoiding side reactions common with highly functionalized analogs .

Biological Activity

Potassium (3,6-dihydro-2H-pyran-4-yl)trifluoroborate, with the molecular formula , is a boron-containing heterocyclic compound that has garnered attention in organic synthesis and medicinal chemistry. Its unique reactivity and stability make it a valuable tool for synthesizing biologically active molecules. This article explores its biological activity, including its mechanisms, applications in drug development, and relevant case studies.

Overview of the Compound

- Chemical Formula :

- Molecular Weight : 190.02 g/mol

- CAS Number : 1612893-03-4

- PubChem CID : 56973006

The trifluoroborate moiety in this compound acts as a good leaving group, facilitating various chemical reactions. Its reactivity allows it to participate in:

- Nucleophilic Substitution Reactions : The trifluoroborate group can be replaced by other nucleophiles.

- Coupling Reactions : It is particularly effective in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds.

- Oxidation and Reduction Reactions : The compound can be oxidized to form boronic acids or reduced to yield boranes.

Applications in Biological Research

Potassium (3,6-dihydro-2H-pyran-4-yl)trifluoroborate has been employed in various biological contexts:

- Synthesis of Pharmaceuticals : It is utilized in the development of new drugs, particularly those targeting complex biological pathways.

- Agrochemicals Production : The compound plays a role in synthesizing agrochemicals that enhance crop productivity.

Table 1: Comparison with Similar Compounds

| Compound Name | Key Features | Applications |

|---|---|---|

| Potassium phenyltrifluoroborate | Used in various coupling reactions | Pharmaceutical synthesis |

| Potassium vinyltrifluoroborate | Effective in forming vinyl derivatives | Organic synthesis |

| Potassium allyltrifluoroborate | Useful for allylic transformations | Drug development |

Case Study 1: Synthesis of Diospongin B

A significant application of potassium (3,6-dihydro-2H-pyran-4-yl)trifluoroborate was demonstrated in the total synthesis of diospongein B, a natural product with antiosteoporotic properties. Researchers utilized this compound as a key intermediate in the Suzuki-Miyaura cross-coupling reactions to construct complex polyfunctionalized pyrans effectively .

Case Study 2: Development of Anticancer Agents

In another study, the compound was used to synthesize enantioenriched dihydropyran derivatives that showed promising activity against cancer cell lines. The stereospecificity achieved through the use of potassium (3,6-dihydro-2H-pyran-4-yl)trifluoroborate allowed for the creation of compounds with enhanced biological activity .

Q & A

Q. What are the primary synthetic routes for preparing potassium (3,6-dihydro-2H-pyran-4-yl)trifluoroborate?

The compound is typically synthesized via two main routes:

- Conversion from boronic acids : Reacting 3,6-dihydro-2H-pyran-4-ylboronic acid with potassium bifluoride (KHF₂) in aqueous media under controlled pH and temperature .

- SN2 displacement : Using potassium bromomethyltrifluoroborate as a precursor, followed by substitution with alkoxide nucleophiles. This method requires optimized reaction conditions (e.g., 3 equivalents of alkoxide, Soxhlet extraction for purification) . Yield optimization depends on solvent choice (e.g., methanol for solubility) and avoiding hydrolysis side reactions.

Q. How does the reactivity of potassium (3,6-dihydro-2H-pyran-4-yl)trifluoroborate compare to traditional boronic acids in Suzuki-Miyaura couplings?

Unlike boronic acids, trifluoroborates are air- and moisture-stable, reducing premature protodeboronation. However, they require specific reaction conditions:

- Aqueous solvent systems (e.g., THF/water mixtures) to facilitate hydrolysis into active boronic acid intermediates .

- Fluoride additives (e.g., KF) enhance transmetalation efficiency by stabilizing palladium intermediates . Catalysts such as Pd(PPh₃)₄ or NiCl₂(dppe) are commonly used, with yields exceeding 95% under optimized protocols .

Q. What stability challenges arise when handling potassium (3,6-dihydro-2H-pyran-4-yl)trifluoroborate?

The compound is prone to hydrolysis in aqueous or basic conditions, forming boronic acids or boronate esters. Key stability considerations include:

- Storage : Dry, inert atmospheres (argon) at room temperature to minimize decomposition .

- Reaction pH : Excess base (e.g., K₂CO₃) accelerates protodeboronation, leading to side products like fluorobenzene derivatives .

Advanced Research Questions

Q. What methodologies address contradictory data in cross-coupling reaction yields with trifluoroborates?

Discrepancies in yields often stem from solvent systems. For example:

- Toluene/water biphasic systems yield ≤55% due to incomplete mixing and catalyst deactivation.

- THF/water systems achieve >95% yield by improving boronate solubility and catalyst turnover . To resolve contradictions, researchers should:

- Monitor reaction progress via ¹⁹F NMR to track boronate hydrolysis .

- Titrate base equivalents to balance transmetalation and side-reaction suppression.

Q. How can the dihydropyran ring in this trifluoroborate be leveraged for stereoselective synthesis?

The ring’s conformational flexibility allows selective functionalization:

- α-Alkenylation : Brønsted acid catalysts (e.g., TfOH) promote regioselective alkenylation at the α-position of the dihydropyran ring .

- Fluorine-directed reactions : The electron-withdrawing trifluoroborate group enhances electrophilic substitution at specific ring positions .

Q. What advanced techniques optimize the synthesis of alkoxymethyltrifluoroborate derivatives?

Derivatives are synthesized via SN2 displacement of potassium bromomethyltrifluoroborate. Key steps include:

Q. What role does endogenous fluoride play in the catalytic cycle of trifluoroborate couplings?

Fluoride ions released during hydrolysis:

- Activate palladium catalysts by displacing ligands (e.g., Cl⁻) to form Pd-F intermediates .

- Stabilize boronate intermediates via [RBF₃⁻] → [RBF₂(OH)⁻] equilibria, facilitating transmetalation . Excess fluoride, however, can inhibit reactions by forming unreactive Pd-F clusters.

Methodological Best Practices

Q. How should researchers handle air-sensitive trifluoroborates in multistep syntheses?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.